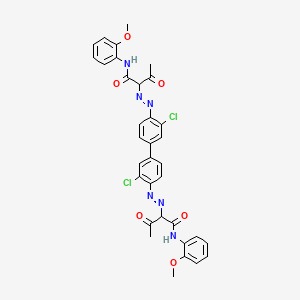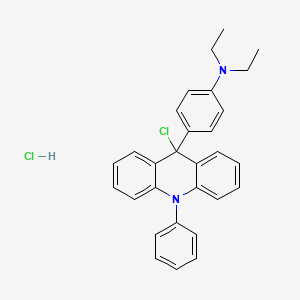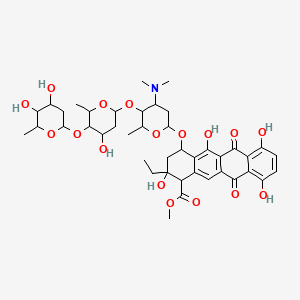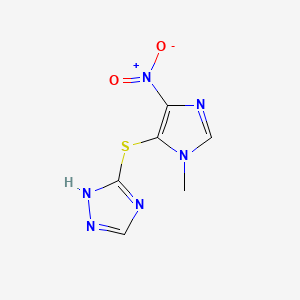![molecular formula C11H15NO2 B1218699 N-[2-(4-Methoxyphenyl)ethyl]acetamide CAS No. 54815-19-9](/img/structure/B1218699.png)
N-[2-(4-Methoxyphenyl)ethyl]acetamide
Overview
Description
N-[2-(4-Methoxyphenyl)ethyl]acetamide, also known as methoxyacetyl-fentanyl, is a synthetic opioid that has been gaining attention in the scientific community for its potential use in pain management and anesthesia. It is a derivative of fentanyl, a powerful opioid that is commonly used in medical settings for pain relief. Methoxyacetyl-fentanyl is a potent analgesic that has been found to be more effective than fentanyl in some cases. In
Scientific Research Applications
Inhibitor for Protein Tyrosine Phosphatase
N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which plays a significant role in diabetes management. These compounds showed inhibitory activity, correlating well with docking studies and in vivo antidiabetic activity in specific models (Saxena et al., 2009).
Cytotoxic and Anti-inflammatory Properties
A study conducted on novel acetamide derivatives, including this compound, revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The derivatives were synthesized through multi-step reactions, and their structural assignments were confirmed through various analytical methods. Some compounds in the series exhibited activities comparable to standard drugs (Rani et al., 2016).
Metabolism in Liver Microsomes
Research involving chloroacetamide herbicides, including variants of this compound, focused on their metabolism in human and rat liver microsomes. These studies are crucial for understanding the metabolic pathways and potential toxicological impacts of these compounds (Coleman et al., 2000).
Agricultural Applications
Studies on the soil reception, activity, and environmental impact of chloroacetamide herbicides, including this compound derivatives, have been conducted. These herbicides are used in agriculture, and understanding their behavior in soil and plants is vital for optimizing their use and mitigating environmental risks (Banks & Robinson, 1986).
Synthesis for Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, can be derived from 2-aminophenol, closely related to this compound. This synthesis involves chemoselective monoacetylation and is crucial for developing new antimalarial treatments (Magadum & Yadav, 2018).
Green Synthesis in Dye Production
This compound is an important intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation process for its synthesis offers a greener, more efficient approach compared to traditional methods (Zhang Qun-feng, 2008).
Enzyme Inhibitory and Anticancer Properties
Aryl acetamide derivatives, including those with this compound, have been explored for their potential as enzyme inhibitors, anticancer, and antileishmanial agents. Their structures and bioactivity profiles suggest significant potential in medicinal chemistry (Sultana et al., 2016).
Mechanism of Action
Target of Action
N-[2-(4-Methoxyphenyl)ethyl]acetamide primarily targets the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain in Alcaligenes faecalis . These enzymes are involved in the oxidation of primary aromatic amines .
Mode of Action
The compound interacts with its targets by serving as a substrate for the enzymes. It is oxidized by the enzymes, particularly primary aromatic amines . The oxidation process is slower for some long-chain aliphatic amines .
Biochemical Pathways
The oxidation of primary aromatic amines suggests that it may be involved in the metabolism of these compounds
Result of Action
Its oxidation by aralkylamine dehydrogenase suggests that it may influence the metabolism of primary aromatic amines .
Biochemical Analysis
Biochemical Properties
N-[2-(4-Methoxyphenyl)ethyl]acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase. These interactions help in mitigating oxidative stress by neutralizing reactive oxygen species (ROS). Additionally, this compound has been found to modulate the activity of inflammatory markers like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), thereby exhibiting anti-inflammatory properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been reported to enhance neuroprotection by activating O-GlcNAcylation, which helps in maintaining energy homeostasis . This compound also impacts gene expression by downregulating pro-inflammatory genes and upregulating genes involved in antioxidant defense, thus promoting cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits the activity of COX-2, reducing the production of pro-inflammatory prostaglandins. Additionally, it activates antioxidant enzymes like SOD and catalase, enhancing the cellular defense against oxidative stress. These interactions result in changes in gene expression, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound maintains its efficacy in reducing oxidative stress and inflammation over extended periods, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation. These interactions help in maintaining cellular homeostasis and protecting against cellular damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake and distribution. The compound’s localization and accumulation in specific tissues, such as the liver and brain, contribute to its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it accumulates in the mitochondria, where it exerts its antioxidant effects by enhancing the activity of mitochondrial enzymes involved in oxidative stress defense .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-8-7-10-3-5-11(14-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWHZYHQSVJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342763 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54815-19-9 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
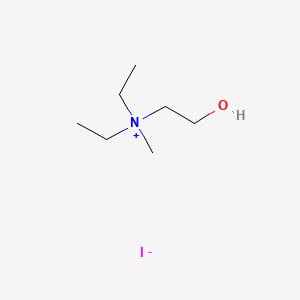
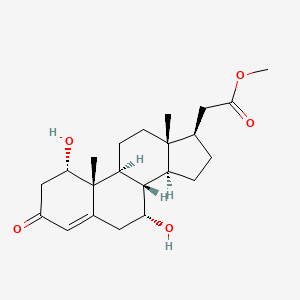
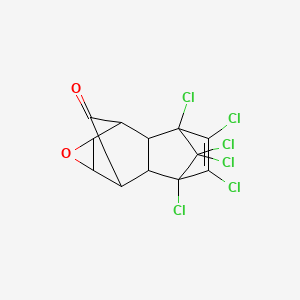
![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)
![[(2R,3R,6S)-2-(2,4-difluorophenyl)-6-hydroxy-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1218626.png)


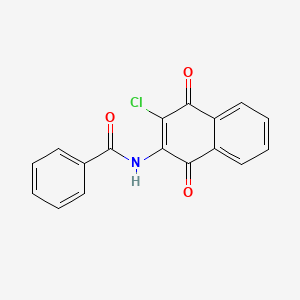
![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)
